molecular formula C18H19ClN2O3 B2478122 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone CAS No. 2034496-21-2

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2478122
CAS No.: 2034496-21-2
M. Wt: 346.81
InChI Key: SEKGXKCUJOXLBZ-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

Studies on compounds structurally similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone have focused on crystal structure analysis. For instance, Lakshminarayana et al. (2009) synthesized and characterized a related compound spectroscopically and through X-ray diffraction (XRD) study, revealing details about its crystal structure and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).

2. Molecular Docking and Hirshfeld Surface Analysis

Another area of research involves molecular docking and Hirshfeld surface analysis. The work by Lakshminarayana et al. (2018) on a compound with a similar structure involved molecular docking with anti-cancer targets and Hirshfeld surface computational analysis to understand intermolecular interactions (Lakshminarayana et al., 2018).

3. Synthesis and Biological Activity

The synthesis and biological activity of related compounds have also been extensively studied. For example, Zhong et al. (2020) designed and synthesized a series of aryloxyethylamine derivatives, showing potential neuroprotective effects against glutamate-induced cell death (Zhong et al., 2020). Additionally, Mallesha and Mohana (2014) focused on synthesizing new derivatives and evaluating their in vitro antibacterial and antifungal activities (Mallesha & Mohana, 2014).

4. Anticonvulsant Properties

Research has also been conducted on the anticonvulsant properties of similar compounds. Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds, providing insights into their structural and electronic properties (Georges et al., 1989).

5. Synthesis and Antimicrobial Activity

Finally, the synthesis and antimicrobial activity of related compounds have been a significant focus. Kumar et al. (2012) synthesized a series of novel derivatives, showing good antimicrobial activity comparable to standard drugs (Kumar et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-chloropyridine , which is a versatile chemical compound used in scientific research. .

Mode of Action

Compounds with similar structures have been found to inhibit ribosomal synthesis of pcsk9, a lipid regulator . This suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibition of pcsk9, it may affect lipid metabolism pathways

Result of Action

If it does inhibit pcsk9 as suggested, it could potentially lower cholesterol levels, given pcsk9’s role in regulating low-density lipoprotein cholesterol (ldl-c) levels .

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKGXKCUJOXLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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